2-Acetylpyrrole

概要

説明

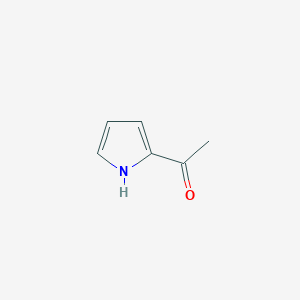

2-アセチルピロールは、ピロールファミリーに属する有機化合物であり、2位にアセチル基が結合したピロール環が特徴です。その分子式はC6H7NOであり、ポップコーンのような独特の香りを特徴としています 。この化合物は、焙煎食品など、さまざまな天然源に見られ、フレーバー化学において重要な役割を果たしています。

準備方法

合成経路と反応条件: 2-アセチルピロールは、いくつかの方法で合成できます。一般的なアプローチの1つは、塩化亜鉛などの触媒の存在下で、ピロールと無水酢酸を反応させることです 。別の方法には、N,N-ジメチルアセトアミドとオキシ塩化リンを反応剤として使用する方法があります .

工業的生産方法: 工業的には、2-アセチルピロールは、2,5-ヘキサンジオンとアンモニアまたは第一アミンを環化させるPaal-Knorr合成によって生成されることがよくあります 。この方法は、効率性とスケーラビリティが優れているため、好まれています。

化学反応の分析

Complexation with Chromium Hexacarbonyl

2AP reacts with chromium hexacarbonyl (Cr(CO)₆) under UV/visible light to form a green-colored Cr(CO)₆-n/2(2AP)ₙ complex. Key observations include:

-

Light dependency : No complex forms in the absence of light .

-

Specificity : Cr(CO)₆ selectively binds 2AP over structurally similar compounds (e.g., 2-acetylpyrrole, pyrrolidine) .

-

Mechanism : Ligand substitution occurs as CO dissociates from Cr(CO)₆, allowing 2AP to coordinate via N and O atoms (Fig. 1) .

Applications : This reaction forms the basis of a colorimetric method for 2AP quantification in fragrant rice (LOD: 1.52 mg/L) .

Enolization Catalyzed by Metal Ions

The enolization of 2AP is significantly accelerated by transition metal ions. Comparative kinetic data in aqueous solutions at 25°C :

| Catalyst | Relative Rate (vs. H⁺) |

|---|---|

| Cu²⁺ | 400× |

| Zn²⁺ | 120× |

| Proton (H⁺) | 1× (baseline) |

-

Mechanism : Metal ions stabilize the enolate intermediate through coordination with the carbonyl oxygen and pyrrolic nitrogen .

-

Soft character : The acetyl group’s electron-withdrawing nature enhances metal-ion affinity .

Claisen-Schmidt Condensation

2AP reacts with benzaldehydes in basic conditions to form (E)-3-aryl-1-(2-pyrrolyl)-2-propenones :

Conditions :

Example :

2AP + m-nitrobenzaldehyde → (E)-3-(3-nitrophenyl)-1-(2-pyrrolyl)-2-propenone .

Grignard Acylation

2AP undergoes regioselective acylation using pyrrolylmagnesium bromide and copper catalysts :

-

Reagents : Phenylselenol or pyridinethiol esters.

-

Mechanism : Copper facilitates the formation of a pyrrolyl copper intermediate, enabling C-2 acylation .

N-Alkylation

2AP reacts with alkyl iodides (e.g., methyl iodide) in benzene/KOH with 18-crown-6, yielding 1-alkyl-2-acetylpyrroles :

Reactions with Nitrite

In acidic conditions (pH 3, 50°C), 2AP reacts with nitrite to form mutagenic compounds :

-

Products : N-nitrosamines and diazo derivatives.

-

Implications : Raises concerns about 2AP’s role in food carcinogenicity during browning reactions .

Polymerization and Antioxidative Activity

Thermal or oxidative polymerization of 2AP derivatives (e.g., 2-(1-hydroxyethyl)-1-methylpyrrole) generates dimers (DIM) with enhanced antioxidative activity :

| Compound | Antioxidative Activity (Relative to BHT) |

|---|---|

| 2AP monomer | 0.5× |

| DIM | 1.2× |

| BHT (control) | 1.0× |

Mechanism : Alkyl-substituted pyrroles without free α-positions exhibit higher radical-scavenging capacity .

科学的研究の応用

Applications in Food Science

2.1 Flavor Compound

One of the primary applications of 2-acetylpyrrole is as a flavoring agent. It contributes to the nutty and roasted aroma in various food products, particularly in baked goods and roasted foods. Research indicates that this compound is formed during the Maillard reaction, which occurs at elevated temperatures (above 90 °C) during cooking processes .

Table 1: Flavor Profile Contributions of this compound

| Food Product | Flavor Contribution | Formation Temperature |

|---|---|---|

| Baked Goods | Nutty, roasted aroma | >90 °C |

| Roasted Coffee | Complex aroma | >90 °C |

| Potato Chips | Roasty/nutty notes | >90 °C |

Applications in Organic Synthesis

3.1 Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of various organic compounds. For example, it can be converted into 2-acetyl-1-pyrroline through cyclization reactions . This transformation highlights its utility in generating more complex structures for pharmaceutical applications.

3.2 Cycloaromatization Reactions

Recent studies have demonstrated that this compound can undergo cycloaromatization to produce polysubstituted indolizines, which are valuable in medicinal chemistry . This synthetic route allows for the introduction of diverse substituents on the pyridine moiety, expanding the library of potential bioactive compounds.

Analytical Applications

4.1 Colorimetric Detection

A novel colorimetric method has been developed for the determination of this compound concentrations using chromium hexacarbonyl (Cr(CO)₆) as a reagent. This method allows for specific detection and quantification in various samples, including food extracts . The limit of detection (LOD) for this method was determined to be 2.00 mg/L, showcasing its sensitivity and applicability in quality control.

Table 2: Colorimetric Detection Parameters

| Parameter | Value |

|---|---|

| Reagent Used | Cr(CO)₆ |

| LOD | 2.00 mg/L |

| Specificity | High (specific to 2AP) |

Case Studies

5.1 Case Study: Flavor Analysis in Rice Grains

A study investigated the presence of this compound in fragrant versus non-fragrant rice grain extracts using the developed colorimetric method . The results indicated a significant absorption peak at 623 nm for fragrant rice grains, confirming the compound's role in contributing to aroma profiles.

5.2 Case Study: Synthesis Pathways

Research on synthetic pathways involving this compound demonstrated its conversion into various alkylated derivatives under solid/liquid phase-transfer conditions . These derivatives exhibit potential pharmaceutical activities, emphasizing the compound's importance in drug development.

作用機序

2-アセチルピロールの作用機序は、さまざまな分子標的との相互作用に関係しています。ヘキサナールの酸化を阻害することで抗酸化剤として作用し、このプロセスは生物系における保護効果に寄与しています 。正確な経路と分子標的はまだ調査中ですが、フリーラジカルを消去する役割はよく文書化されています。

類似の化合物:

2-アセチルフラン: 構造は似ていますが、ピロール環ではなくフラン環を持っています。

2-アセチルチオフェン: チオフェン環を含み、同様の用途で使用されます。

2-アセチル-1-ピロリン: 強烈な香りを持ち、炊飯やパンに多く含まれています.

独自性: 2-アセチルピロールは、独特のポップコーンのような香り、および他のピロール含有化合物と比較して優れた抗酸化特性を持つことで際立っています 。その独特の構造により、さまざまな化学反応に関与することができ、研究と産業用途の両方において汎用性の高い化合物となっています。

類似化合物との比較

2-Acetylfuran: Similar in structure but with a furan ring instead of a pyrrole ring.

2-Acetylthiophene: Contains a thiophene ring and is used in similar applications.

2-Acetyl-1-pyrroline: Known for its strong aroma, often found in cooked rice and bread.

Uniqueness: 2-Acetylpyrrole stands out due to its distinctive popcorn-like aroma and its superior antioxidant properties compared to other pyrrole-containing compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

生物活性

2-Acetylpyrrole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by an acetyl group at the 2-position. It can be synthesized through various methods, including aldol condensation reactions involving pyrrole derivatives and aldehydes. For example, studies have shown that this compound can be synthesized efficiently from reactions with substituted benzaldehydes under basic conditions, yielding products with notable yields ranging from 37% to 92% .

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Recent studies have identified this compound as part of novel HDAC inhibitors. Specifically, compounds containing an N-linked this compound cap demonstrated potent inhibitory activity against HDAC1, with an IC50 value of 2.89 ± 0.43 μM, outperforming established inhibitors like chidamide (IC50 = 10.23 ± 1.02 μM) . This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells.

- Anticancer Activity : The compound has shown promising results in various cancer cell lines. For instance, it was evaluated for anti-proliferative effects against human colon cancer (HCT-116), leukemia (HL-60), and myeloma (RPMI-8226) cell lines . The results indicated that derivatives of this compound could effectively inhibit cell growth and induce apoptosis.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study focusing on the anti-proliferative properties of this compound derivatives revealed that several compounds exhibited significant activity against cancer cell lines. Notably, the introduction of specific substituents on the pyrrole ring influenced the potency and selectivity towards different HDAC isoforms .

- Molecular Docking Studies : Molecular docking simulations highlighted critical interactions between the carbonyl oxygen of the this compound cap and amino acid residues in the HDAC1 enzyme, suggesting a well-defined binding mode that contributes to its inhibitory effects .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic assessments in animal models showed that derivatives of this compound possess favorable drug-like properties, including a reasonable clearance rate and bioavailability compared to other HDAC inhibitors . These findings underscore the potential for further development as therapeutic agents.

Summary Table of Biological Activities

特性

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQUJNPMOYEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047084 | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water and ether, Soluble (in ethanol) | |

| Record name | Methyl 2-pyrrolyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1072-83-9 | |

| Record name | 2-Acetylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | 2-Acetylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。